Paxilline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Core Paxilline Biosynthetic Gene Cluster & Pathway

| Gene | Function of Gene Product | Role in Core Pathway to Paspaline |

|---|---|---|

| paxG | Geranylgeranyl diphosphate (GGPP) synthase [1] [2] | Produces the diterpene precursor GGPP [3] |

| paxC | Indole prenyl transferase [2] | Couples GGPP with indole to form 3'-geranylgeranylindole (3'-GGI) [3] |

| paxM | FAD-dependent monooxygenase [2] | Catalyzes two epoxidation steps: 1st on 3'-GGI, 2nd on emindole SB [3] |

| paxB | Membrane-associated terpene cyclase (Type II) [2] | Catalyzes the first cyclization cascade, converting epoxidized 3'-GGI to emindole SB [3] |

| paxA | Membrane-associated terpene cyclase [3] [2] | Newly defined: Catalyzes the tetrahydropyran (THP) ring formation, converting 3',4'-epoxyemindole SB to paspaline [3] |

| paxP | Cytochrome P450 monooxygenase [2] | Converts paspaline to 13-desoxypaxilline in the later stages of the pathway [4] |

| paxQ | Cytochrome P450 monooxygenase [2] | Converts 13-desoxythis compound to This compound in the final step [4] |

This revised pathway can be visualized in the following diagram:

Revised biosynthetic pathway of this compound from primary precursors to final product.

Key Experimental Evidence for the Revised Pathway

The reassignment of the THP-forming cyclase function to PaxA is supported by robust genetic and biochemical evidence [3].

| Experimental Approach | Key Findings |

|---|---|

| Gene Deletion (ΔpaxA) | Deletion of paxA in P. paxilli led to the loss of this compound production and the accumulation of 3',4'-epoxyemindole SB, the predicted substrate for THP ring formation [3]. |

| Genetic Complementation | Re-introduction of paxA into the ΔpaxA mutant restored this compound production, confirming its essential role [3]. |

| In vivo Feeding Experiments | A ΔPAX strain (lacking the entire cluster) was engineered to express paxM alone or with paxB. When fed emindole SB, these strains only produced the epoxidized intermediate. Only strains expressing both paxM and *paxA* successfully converted emindole SB to paspaline [3]. |

| Site-Directed Mutagenesis | Substitution of a key aspartate residue (Asp279) in PaxA to alanine (D279A) resulted in the same mutant phenotype (accumulation of 3',4'-epoxyemindole SB), confirming its critical catalytic role [3]. |

Research Context and Significance

- Paradigm Shift: For years, the THP ring formation was incorrectly attributed to the terpene cyclase PaxB (or its homologs IdtB in other fungi) [3]. This 2025 discovery resets the model for the core biosynthesis of a vast family of indole diterpenes [3].

- Two Evolutionary Solutions: The study also found that in different fungal classes, this essential chemistry is solved by two unrelated enzymes. IdtA-type cyclases (like PaxA) are found in Eurotiomycetes, while Sordariomycetes fungi use an unrelated protein, IdtS [3].

- Beyond the Core: The core pathway produces paspaline. The subsequent tailoring steps, which greatly expand structural diversity, involve PaxP and PaxQ, which are cytochrome P450 enzymes that oxidize paspaline to eventually form this compound [4].

Biological Activity and Relevance

This compound itself is a potent, selective inhibitor of high-conductance calcium-activated potassium (BK) channels [5]. This activity is shared by many complex indole diterpenes derived from the paspaline core (e.g., lolitrems, penitrems), which are responsible for neurotoxic syndromes in grazing livestock, historically known as "staggers" [5].

This revised understanding of the this compound biosynthetic pathway provides a more accurate framework for:

- Heterologous Biosynthesis: Enabling the efficient production of these complex molecules in alternative host organisms [3].

- Pathway Engineering: Creating new-to-nature indole diterpene analogs with potentially novel bioactivities [3].

- Drug Discovery: Offering new enzymatic tools and precise targets for the development of inhibitors or therapies based on this class of natural products.

References

- 1. Functional analysis and subcellular localization of two ... [pmc.ncbi.nlm.nih.gov]

- 2. BGC0001082 - MIBiG [mibig.secondarymetabolites.org]

- 3. An overlooked cyclase plays a central role in the biosynthesis ... [pubs.rsc.org]

- 4. Defining this compound Biosynthesis in Penicillium paxilli [sciencedirect.com]

- 5. Synthesis of rearranged indole diterpenes of the this compound ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Biological Activity

Paxilline is a potent inhibitor of high-conductance, calcium- and voltage-activated potassium (BK) channels [1] [2]. The table below summarizes its key biological activities based on animal and cell-based studies.

| Activity/Observation | Experimental Model | Dosage/Concentration | Key Finding |

|---|---|---|---|

| Tremor Induction | Mouse | 4 to 8 mg/kg body weight [3] | Severe but short-term tremors [3] |

| Tremor & Muscle Effect | Sheep | 1.0 mg/kg dose [3] | Moderate to strong tremors; altered electromyographic (EMG) activity in skeletal and smooth muscles [3] |

| BK Channel Inhibition | Cell-based (hSlo Channel) | 10 nM [3] | Blocked ~70% of current; effect was reversible after washout [3] |

| BK Channel Inhibition (IC₅₀) | Cell-based | ~30 nM (Ki) [4] | Potent inhibition of mammalian maxi-K channels [4] |

| Genotoxicity | Human lymphocytes in vitro | N/A | Caused DNA damage [5] |

The core mechanism involves this compound binding to the closed state of the BK channel, stabilizing its closed conformation and reducing the channel's open probability [2]. This inhibition prevents potassium efflux, which is crucial for repolarizing neurons and smooth muscle cells after an action potential. Consequently, the cells remain in a depolarized state for longer, leading to neuronal hyperexcitability, sustained muscle contractions, and the tremors characteristic of "ryegrass staggers" in grazing animals [3] [6].

The C-13 hydroxyl group of this compound is critical for its biological activity, as its absence (e.g., in 13-desoxythis compound) drastically reduces channel-blocking potency [4].

Experimental Models & Protocols

Key experimental models and protocols used to study this compound are outlined below.

| Assay Type | Purpose | Key Protocol Steps | Relevant Findings |

|---|

| In Vivo Tremor Assessment | Quantify tremorgenic activity [3] [6] | • Administer toxin (e.g., 4-8 mg/kg in mice). • Use visual rating scale to assess tremor intensity. • Compare to positive control (e.g., lolitrem B). | this compound causes severe but shorter-lasting tremors vs. lolitrem B [3]. | | Electromyography (EMG) | Measure electrical muscle activity [3] | • Measure EMG in skeletal & smooth muscle (e.g., sheep rumen). • Record after IV this compound infusion. | this compound inhibits normal electrical activity in reticulum and rumen, coinciding with skeletal muscle tremors [3]. | | Competitive Indirect ELISA (CI-ELISA) | Detect and quantify this compound [1] | • Immobilize PAX-BSA conjugate. • Compete with free this compound for mAb binding. • Use mAb 2-9 (IC₅₀ ~1.2 ng/mL). • Clean up samples (e.g., SPE) to reduce matrix effects. | LOD in dried silage: 15 µg/kg. Recovery: 106% ± 18% [1]. | | Genotoxicity Assays | Assess DNA damage potential [5] | • Ames Test: Use Salmonella/microsome assay. • Comet Assay: Perform single-cell gel electrophoresis on human lymphocytes. | this compound caused DNA damage in human lymphocytes [5]. |

Research Applications and Implications

Understanding this compound's mechanism has important applications:

- Agricultural Toxicology: Research focuses on screening pasture grasses for this compound and related tremorgens to prevent livestock staggers diseases [1] [3] [6].

- Neuroscience Tool: this compound is used as a highly specific BK channel blocker to study their role in neuronal excitability, smooth muscle function, and cell signaling [4] [2].

- Therapeutic Potential: BK channel modulators are investigated for treating conditions like myotonia congenita. Preclinical studies show this compound can reduce myotonic stiffness in muscle specimens [2].

The following diagram illustrates the molecular mechanism of this compound-induced tremorgenesis.

References

- 1. Development and Evaluation of Monoclonal Antibodies for this compound [mdpi.com]

- 2. CAS 57186-25-1 this compound - BOC Sciences [bocsci.com]

- 3. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Genotoxicity assessment of five tremorgenic mycotoxins (fumitremorgen B, this compound, penitrem A, verruculogen, and verrucosidin) produced by molds isolated from fermented meats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tremorgenic Mycotoxins: Structure Diversity and Biological ... [mdpi.com]

Comprehensive Technical Guide: Paxilline as a BK Channel Blocker

Introduction and Executive Summary

Paxilline is a tremorgenic fungal alkaloid and one of the most potent and specific inhibitors of large-conductance calcium- and voltage-activated potassium (BK) channels. Its mechanism is characterized by an almost exclusively closed-channel block mechanism, where it binds with high affinity to closed states of the channel, allosterically stabilizing them and effectively reducing the closed-open equilibrium constant [1] [2]. This guide provides a comprehensive technical overview of this compound's mechanism of action, incorporating quantitative pharmacological data, detailed experimental methodologies, and its application in research models. The core mechanism is distinct from simple pore occlusion; instead, this compound binding favors the occupancy of closed-channel conformations, with an affinity for the closed conformation being >500-fold greater than for the open conformation [1] [2]. This state-dependent inhibition is fully reversible by conditions that increase channel open probability (Po), even in the constant presence of this compound [1] [3].

Core Mechanism of Blockade

State-Dependent Inhibition

The foundational characteristic of this compound inhibition is its profound dependence on the channel's open probability (Po). Inhibition is inversely related to Po and can be completely relieved by experimental manipulations that maximize Po [1] [2] [3].

- Allosteric Closed-Channel Block: this compound functions as an allosteric inhibitor that binds to the closed conformation of the BK channel. This binding event stabilizes the closed state, effectively reducing the intrinsic closed-open equilibrium constant, L(0) [1] [2]. Model-dependent analysis indicates that the binding of a single this compound molecule is sufficient to produce this effect [1].

- Affinity for Channel States: The affinity of this compound for the closed conformation is exceptionally high, with estimates indicating it is over 500-fold greater than its affinity for the open conformation [1] [2]. This vast difference underpins its state-dependent action.

- Impact on Gating: Critically, this compound does not directly affect voltage sensor movement, as confirmed by gating current measurements [1] [2]. Furthermore, channels that manage to open in the presence of this compound exhibit normal voltage dependence and gating kinetics [1] [3].

Proposed Binding Site and Molecular Interactions

The binding site for this compound is intricately linked to the pore-gate domain of the BK channel, situated in a region that allows it to exert its allosteric effects.

- Location near the Central Cavity: Research suggests this compound binds to a superficial position near the entrance to the central cavity on the cytosolic side [1] [2]. This location is distinct from the pore itself, as this compound does not hinder access of smaller molecules like MTSET to the inner cavity residue A313C [1].

- Dependence on Pore-Gate Conformation: The inhibition is highly sensitive to the conformational status of the inner pore. This is evidenced by the finding that mutation of the hinge glycine (G311) in the S6 helix completely abolishes this compound inhibition [2].

- Steric Hindrance: Binding of this compound is hindered by the simultaneous presence of the bulky cytosolic blocker bbTBA or high concentrations of cytosolic sucrose, which impede ion permeation. This suggests steric constraints and potential overlap in the binding/access pathways for these molecules [1].

Table 1: Key Biophysical and Pharmacological Properties of this compound

| Parameter | Value / Description | Experimental Conditions | Source |

|---|---|---|---|

| IC₅₀ Range | ~10 nM → ~10 µM | Shift depends on channel Po (low to max Po) | [1] |

| Inhibition Constant (Kᵢ) | 1.9 nM | 10 µM intracellular Ca²⁺, brief voltage pulses | [4] |

| Hill Coefficient | ~1 | 10 µM intracellular Ca²⁺ | [4] |

| State Dependency | >500-fold affinity for closed vs. open state | Model-dependent analysis | [1] [2] |

| Block Rate Constant | 2 × 10⁶ M⁻¹s⁻¹ | Rate of inhibition for closed channels (up to 2 µM this compound) | [1] |

| Critical Molecular Site | G311 (hinge glycine in S6) | Mutation abolishes inhibition | [2] |

| C-13 OH Group Role | Crucial for potency | 13-desoxythis compound Kᵢ = 730 nM vs. This compound Kᵢ = 30 nM | [5] |

Quantitative Pharmacological Data

The potency of this compound is not a fixed value but is dynamically regulated by the gating state of the channel and the cellular environment.

- IC₅₀ Shift with Open Probability: The concentration required for half-maximal inhibition (IC₅₀) is exquisitely sensitive to the channel's Po. Under conditions where channels are largely closed, the IC₅₀ is approximately 10 nM. As the Po increases towards its maximum, the IC₅₀ can shift to nearly 10 µM, a 1000-fold change [1] [2]. This is summarized in Table 1.

- Calcium Dependence: The inhibition is inversely dependent on intracellular calcium concentration ([Ca²⁺]ᵢ), which acts as a primary regulator of BK channel Po. A tenfold change in [Ca²⁺]ᵢ can cause a two to threefold change in the Kᵢ for this compound block, with less block occurring at higher calcium concentrations [4]. The relief of this compound block by elevated calcium is more rapid than the washout kinetics of this compound itself, indicating a direct allosteric interaction between calcium and the this compound-binding site [4].

Detailed Experimental Protocols

To ensure reproducible results when studying this compound's effects, specific electrophysiological protocols and solution compositions are critical.

Electrophysiology for Mechanistic Studies

The primary data on this compound's mechanism were obtained using excised patch-clamp techniques, which allow for precise control of the solutions on both sides of the membrane.

- Patch Configuration and Solutions:

- Configuration: Inside-out patches from Xenopus oocytes or mammalian cell lines expressing BK α-subunits [1] [2] [4].

- Pipette Solution (Extracellular): 140 K-methanesulfonate, 20 KOH, 10 HEPES, 2 MgCl₂, pH 7.0 [2].

- Bath Solution (Cytosolic): 140 K-methanesulfonate, 20 KOH, 10 HEPES, pH 7.0. Varying Ca²⁺ concentrations are buffered using 5 mM EGTA (for 0 Ca²⁺), 5 mM HEDTA (for 10 µM Ca²⁺), or no buffer (for 100/300 µM Ca²⁺) [2].

- Key Voltage Protocols:

- Steady-State Inhibition: G-V relationships are generated using depolarizing voltage steps from a holding potential. To assess state-dependence, the holding potential and [Ca²⁺]ᵢ are varied to create different baseline Po conditions (e.g., 10 µM Ca²⁺ at 0 mV vs. 300 µM Ca²⁺ at -70 mV) [1] [3].

- Onset/Relief of Block: Channels are held at a negative potential (e.g., -80 mV) to promote closure, and this compound is applied. Recovery is monitored by shifting the holding potential to a very positive value (e.g., +80 mV) to maximize Po, even while this compound is still present [1] [3].

- Single-Channel Recordings: Isolated nuclei or cell-attached patches can be used to record from single nBK or pmBK channels, respectively. The defining characteristics are a large conductance (~220 pS), voltage-dependence, and Ca²⁺-sensitivity, all of which are blocked by this compound [6] [7].

Application in Cellular and Animal Models

This compound is widely used as a tool to probe BK channel function in physiological and pathophysiological contexts.

- In Vitro Cellular Studies:

- Neuronal Cultures: this compound (10 µM) is applied to demonstrate the contribution of BK currents to action potential repolarization and afterhyperpolarization in pyramidal neurons [7].

- Endothelial/Epithelial Cultures: Used to inhibit BK channels and study downstream consequences, such as impaired nitric oxide production, uncontrolled angiogenesis, and increased mitochondrial respiration and ROS production [8] [9].

- In Vivo Animal Models:

- Administration: this compound can be administered via intratracheal instillation (e.g., 1.33 mg/kg) to study the role of BK channels in lung injury models [9].

- Control Experiments: In BK knockout mice (Kcnma1⁻/⁻), this compound should lack biological effects, serving as a critical control for off-target actions [9] [6].

Table 2: Common Experimental Uses and Concentrations of this compound

| Research Application | Typical Concentration | Key Findings with this compound | Source |

|---|---|---|---|

| In vitro BK current block | 10 nM - 10 µM (depending on Po) | Validates state-dependent, allosteric block mechanism | [1] [4] |

| Neuronal excitability | 10 µM | Prolongs action potential half-width in prefrontal cortex pyramidal neurons | [7] |

| Nuclear Ca²⁺ signaling | 1 - 10 µM | Induces nucleoplasmic Ca²⁺ elevation and CREB phosphorylation | [6] |

| Pneumonia/Lung injury model | 1.33 mg/kg (in vivo) | No effect on inflammatory cell infiltration in LPS model | [9] |

| Endothelial function | Not specified (in vitro) | Impairs NO production, calcium signaling, and promotes angiogenesis | [8] |

Signaling Pathways and Nuclear BK Channels

Beyond the plasma membrane, BK channels are present on the nuclear envelope (nBK), where this compound blockade has significant consequences for gene regulation. The following diagram illustrates the key signaling pathway triggered by nuclear BK channel inhibition.

Figure 1: Schematic of the nuclear BK channel signaling pathway. Blockade by this compound alters the nuclear membrane potential, triggering calcium release from the perinuclear store and leading to CaMKIV/CREB-mediated changes in gene expression [6].

The nuclear BK (nBK) channel pathway reveals a critical link between channel activity and genomic regulation.

- Nuclear Calcium Regulation: Blockade of nBK channels by this compound alters the nuclear membrane potential (ΔΨn), which in turn triggers the release of Ca²⁺ from the perinuclear space into the nucleoplasm [6]. This this compound-induced [Ca²⁺]nu elevation is absent in nuclei from BK channel α subunit-null (Kcnma1⁻/⁻) mice [6].

- Downstream Transcriptional Activation: The rise in nucleoplasmic Ca²⁺ activates the Ca²+/calmodulin-dependent kinase IV (CaMKIV), which phosphorylates the transcription factor CREB (cAMP response element-binding protein) [6]. This pathway is critical for activity-dependent gene expression.

- Physiological Outcomes: This signaling cascade ultimately regulates the expression of nuclear Ca²⁺-sensitive genes and promotes processes such as dendritic arborization in hippocampal neurons, highlighting the role of nBK channels as a molecular link between synaptic activity and nuclear signaling [6].

Research Applications and Disease Models

This compound is an indispensable tool for defining the physiological and pathophysiological roles of BK channels.

- Validating BK Channel Function:

- The use of this compound, alongside genetic knockout models (Kcnma1⁻/⁻), provides conclusive evidence for the involvement of BK channels in a process. For instance, the protective effects of BK openers (NS1619, NS19504) in LPS-induced pneumonia are abolished by co-administration of this compound, confirming the on-target nature of the intervention [9].

- Implications in Disease Pathogenesis:

- Pulmonary Hypertension (PH): In pulmonary artery endothelial cells, BK channel inhibition with this compound recapitulates features of PH, including impaired nitric oxide production and uncontrolled angiogenesis, suggesting that downregulation of BK channels in IPAH patients contributes to the disease pathology [8].

- Neurological Disorders: Altered BK channel function and sensitivity to this compound have been documented in models of Fragile X syndrome, suggesting a pathophysiological role [5].

Critical Experimental Considerations

When designing experiments with this compound, researchers must account for several critical factors to ensure valid interpretations.

- State-Dependence is Paramount: The effective potency of this compound is entirely context-dependent. Pre-activating BK channels with high [Ca²⁺]ᵢ and/or depolarized holding potentials can dramatically reduce its inhibitory effect. Experimental protocols must rigorously control and report the conditions (voltage and calcium) under which block is assessed [1] [3].

- Specificity and Controls: While this compound is a specific BK channel blocker at commonly used concentrations (nanomolar to low micromolar), off-target effects at higher concentrations cannot be ruled out. The gold-standard control is to replicate key findings in cells or tissues from BK channel knockout animals [9] [6].

- Solubility and Storage: this compound is a lipophilic compound, typically dissolved in DMSO to create stock solutions. The final concentration of DMSO in experimental solutions should be kept low (e.g., <0.1%) and matched in vehicle control conditions.

- Interpretation in Complex Systems: In intact cells or in vivo, the open probability of BK channels is dynamic. The observed effect of this compound will represent the integrated blockade of the channel population across its various states. Furthermore, in systems with nuclear BK channels, this compound will concurrently inhibit both plasma membrane and nuclear pools, potentially triggering complex signaling cascades as shown in Figure 1 [6].

References

- 1. This compound inhibits BK channels by an almost exclusively closed ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits BK channels by an almost exclusively closed ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits BK channels by an almost exclusively ... [echinobase.org]

- 4. This compound Inhibition of the Alpha-subunit of the High- ... [sciencedirect.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Nuclear BK Channels Regulate Gene Expression via the ... [pmc.ncbi.nlm.nih.gov]

- 7. Properties of BK-type Ca + + -dependent K + channel ... [frontiersin.org]

- 8. BK channels are indispensable for endothelial function in ... [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological activation of BK channels protects against ... [nature.com]

Comprehensive Technical Guide: Paxilline as a Tool for BK Channel Research in Neuroscience and Drug Development

Introduction to BK Channels and Paxilline

Large-conductance calcium- and voltage-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels, are crucial regulators of cellular excitability throughout the nervous, vascular, and endocrine systems. These channels are encoded by the KCNMA1 gene and exhibit a unique dual activation mechanism, responding to both membrane depolarization and increases in intracellular calcium concentration. This combined sensitivity allows BK channels to function as exquisite feedback systems where calcium influx during excitation activates potassium efflux, leading to membrane hyperpolarization and subsequent modulation of electrical activity and calcium signaling. Their widespread distribution and functional significance make them attractive targets for therapeutic interventions in conditions including epilepsy, hypertension, and urinary incontinence.

This compound, a fungal indole diterpenoid alkaloid, has emerged as one of the most potent and selective inhibitors of BK channels, making it an invaluable pharmacological tool for probing BK channel function in physiological and pathological contexts. First characterized in the mid-1990s, this compound demonstrates nanomolar affinity for BK channels and exhibits state-dependent inhibition, preferentially binding to and stabilizing closed channel conformations. Unlike peptide toxins such as iberiotoxin that act extracellularly, this compound is membrane-permeant and acts on the intracellular aspect of the channel, allowing it to access both plasma membrane and intracellularly localized BK channels. This property has been particularly useful in revealing novel subcellular localizations and functions of BK channels, including those in nuclear and mitochondrial membranes.

Molecular and Functional Properties of BK Channels

Structural Organization and Biophysical Properties

BK channels share fundamental architectural elements with voltage-gated potassium channels but possess unique modular domains that confer their specialized functions:

- Pore-forming α-subunits: Each α-subunit contains seven transmembrane segments (S0-S6), with S1-S4 comprising the voltage-sensing domain and S5-S6 forming the pore domain. The S0 segment is unique to BK channels and contributes to modulation by auxiliary subunits. The channels function as homotetramers of these α-subunits, creating a central potassium conduction pathway with exceptionally high throughput (approximately 250 pS under physiological potassium gradients).

- Intracellular C-terminal domains: The extensive cytoplasmic C-terminal domains contain two "regulator of conductance for potassium" (RCK) domains per subunit, forming a gating ring structure that houses multiple calcium-binding sites. This gating ring undergoes conformational changes in response to calcium binding, allosterically coupling calcium sensing to pore opening.

- Auxiliary subunits: BK channels associate with tissue-specific accessory proteins, including β-subunits (β1-β4) and γ-subunits (LRRC proteins), which profoundly modify channel biophysical properties, pharmacological sensitivity, and subcellular targeting. For example, β4 subunits, highly expressed in the brain, confer resistance to iberiotoxin blockade but not to this compound inhibition.

Table 1: BK Channel Auxiliary Subunits and Their Functional Effects

| Subunit Type | Expression Pattern | Major Functional Effects | Pharmacological Implications |

|---|---|---|---|

| β1 | Smooth muscle, vascular tissue | Increases Ca²⁺ and voltage sensitivity | Enhances sensitivity to estradiol |

| β2 | Endocrine tissues | Induces inactivation | Confers rapid inactivation phenotype |

| β3 | Testis, spleen | Induces inactivation with atypical kinetics | Alters pharmacological profile |

| β4 | Brain, neurons | Slows activation kinetics | Confers iberiotoxin resistance |

| γ1 (LRRC26) | Non-excitable cells | Shifts voltage dependence to negative potentials | Permits activation at resting potentials |

The allosteric coupling between voltage-sensing, calcium-binding, and pore-gating domains enables BK channels to integrate multiple signaling cues, positioning them as crucial regulators of diverse physiological processes ranging from neuronal firing patterns to vascular tone.

Physiological Roles in Health and Disease

BK channels serve critical functions in numerous physiological systems, with their dysfunction implicated in various pathological conditions:

- Neuronal excitability and synaptic transmission: In neurons, BK channels contribute to action potential repolarization and shape the fast afterhyperpolarization (fAHP), influencing firing frequency and pattern. At presynaptic terminals, they can regulate transmitter release by modulating action potential duration and calcium influx. However, their functional role varies significantly between neuronal compartments, with BK channels contributing more substantially to repolarization in somata compared to terminals under basal conditions.

- Vascular tone and blood pressure regulation: In vascular smooth muscle, BK channels hyperpolarize the membrane, leading to closure of voltage-dependent calcium channels, reduced calcium influx, and vasodilation. Genetic disruption or pharmacological inhibition of BK channel function increases vascular tone and can contribute to hypertension.

- Airway and epithelial ion transport: In respiratory epithelia, BK channels work in concert with chloride channels to regulate airway surface liquid (ASL) volume and mucociliary clearance. Their activity maintains the osmotic gradient necessary for proper hydration of airway surfaces, with dysfunction linked to impaired host defense.

- Intracellular signaling: Beyond plasma membrane functions, BK channels localize to intracellular organelles, including nuclear envelopes and mitochondria, where they participate in calcium signaling, gene expression regulation, and cell survival pathways. Nuclear BK channels, for instance, regulate nucleoplasmic calcium levels and CREB-dependent transcription.

Table 2: BK Channel Pathophysiological Involvement and Therapeutic Potential

| Physiological System | Normal Function | Dysfunction Consequences | Therapeutic Targeting Potential |

|---|---|---|---|

| Central Nervous System | Regulation of firing patterns, synaptic transmission | Epilepsy, ataxia, paroxysmal movement disorders | Anticonvulsant development, neuroprotection |

| Cardiovascular System | Regulation of vascular smooth muscle tone | Hypertension, cerebral vasospasm | Antihypertensive drugs |

| Respiratory System | Airway surface liquid homeostasis, ciliary function | Impaired mucociliary clearance, cystic fibrosis complications | CF adjunct therapies, mucolytic agents |

| Endocrine System | Hormone secretion, endocrine signaling | Secretory disorders | Modulation of hormone release |

| Renal System | Potassium handling, electrolyte balance | Potassium retention, hyperkalemia | Diuretics, potassium-sparing treatments |

This compound as a Pharmacological Tool for BK Channels

Molecular Mechanisms of Inhibition

This compound exerts its inhibitory effects on BK channels through a complex allosteric mechanism that differs fundamentally from classical pore blockade. Structural and functional studies indicate that this compound binds to a preferentially closed state of the channel, stabilizing the closed conformation and thereby reducing channel opening probability. The binding site is located within the central cavity of the channel pore, accessible from the intracellular side, with a single this compound molecule sufficient to inhibit the entire tetrameric channel complex.

Key features of this compound inhibition include:

- State-dependent binding: this compound exhibits higher affinity for closed states of the channel compared to open states, resulting in use-dependent inhibition under certain conditions. This state dependence explains why this compound does not conform to classical open-channel block paradigms.

- Calcium-dependent potency: The inhibitory potency of this compound is modulated by intracellular calcium concentrations, with reduced efficacy observed at higher calcium levels. This calcium sensitivity suggests allosteric interactions between the calcium-binding sites and the this compound-binding site, likely mediated through conformational changes in the channel gating apparatus.

- Slow binding kinetics: this compound exhibits relatively slow association and dissociation rates, particularly compared to peptide toxins. The slow off-rate contributes to its persistent effects after application and can make washout challenging in experimental settings.

Quantitative Pharmacological Profile

This compound demonstrates potent inhibition across various BK channel preparations, with its exact affinity influenced by multiple factors including auxiliary subunit composition, splice variants, and experimental conditions:

Table 3: this compound Inhibition Parameters Across Experimental Systems

| Channel Preparation | Experimental Conditions | Reported Kᵢ or IC₅₀ | Key Modifying Factors | Citation |

|---|---|---|---|---|

| Cloned mslo α-subunit | 10 μM intracellular Ca²⁺, +100 mV | 1.9 nM | Higher Ca²⁺ reduces potency ~2-3 fold | [1] [2] |

| Native smooth muscle BK | Physiological Ca²⁺ levels | <10 nM | Enhanced charybdotoxin binding | [2] |

| Nuclear BK channels | Isolated nuclei, patch clamp | Complete blockade at 1-10 μM | Similar potency to plasma membrane BK | [3] |

| Presynaptic BK channels | Hippocampal slices, electrophysiology | Effective at 1-10 μM | Requires 4-AP broadening of action potentials | [4] |

The structural basis for this compound binding has been elucidated through computational and mutagenesis approaches, identifying specific residues in the pore gate domain that mediate interaction. Mutations at position G311 in the channel pore, for instance, significantly alter this compound sensitivity, supporting the localization of the binding site within the central cavity. This detailed molecular understanding facilitates the rational interpretation of pharmacological experiments and guides the development of modified BK channels with altered this compound sensitivity for specialized applications.

Experimental Methodologies for BK Channel Investigation

Electrophysiological Approaches

Electrophysiological techniques represent the gold standard for characterizing BK channel function and pharmacological modulation:

- Single-channel recording: Using either cell-attached or excised membrane patch configurations, single-channel analysis provides detailed information about unitary conductance, open probability, and kinetic behavior. For BK channels, this approach typically reveals a large unitary conductance of 200-250 pS under physiological potassium gradients. In excised inside-out patches, researchers can precisely control both membrane potential and intracellular calcium concentration at the channel's inner surface, enabling comprehensive assessment of this compound effects under defined conditions.

- Whole-cell recording: This approach allows monitoring of ensemble BK currents in intact cells, preserving intracellular signaling environments. When studying this compound effects, whole-cell configuration can reveal how inhibition influences overall cellular excitability and calcium signaling. For presynaptic terminals, whole-cell recordings from postsynaptic neurons can indirectly assess presynaptic BK function through analysis of neurotransmitter release properties.

- Field potential recording: In brain slice preparations, field recordings can monitor population responses and synaptic transmission, useful for investigating BK roles in network activity. This approach has demonstrated that presynaptic BK channels contribute significantly to action potential repolarization and transmitter release primarily when presynaptic action potentials are broadened, such as in the presence of 4-aminopyridine.

The following workflow illustrates a typical electrophysiological approach to characterize this compound inhibition:

Experimental workflow for characterizing this compound inhibition of BK channels

Calcium Imaging and Subcellular Localization

Calcium imaging techniques complement electrophysiology by visualizing spatial and temporal dynamics of calcium signals influenced by BK channel activity:

- Confocal microscopy: Using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Fura-2) in conjunction with confocal microscopy allows high-resolution mapping of calcium transients in subcellular compartments. This approach has been instrumental in demonstrating that nuclear BK channels regulate nucleoplasmic calcium levels independently of cytosolic changes.

- Immunocytochemistry and EM: High-resolution localization of BK channels using immunogold electron microscopy has revealed precise subcellular distributions, including presynaptic active zones, nuclear envelopes, and mitochondrial membranes. For presynaptic terminals, immunogold labeling demonstrated that BK channels are targeted to the presynaptic membrane facing the synaptic cleft, positioning them ideally to regulate calcium influx and transmitter release.

- Subcellular fractionation: Biochemical isolation of cellular compartments followed by immunoblotting provides biochemical evidence for BK channel localization. This approach has confirmed BK presence in nuclear fractions, distinguished by the presence of nuclear markers (lamin B) and absence of cytosolic contaminants (GAPDH).

Molecular and Genetic Approaches

Contemporary BK channel research increasingly employs genetic manipulation techniques to probe function and pharmacology:

- Transgenic and knockout models: Mice with global or conditional deletion of the KCNMA1 gene (BK α-subunit) provide genetically controlled backgrounds for validating pharmacological specificity. Studies in Kcnma1⁻/⁻ mice have confirmed that this compound effects on nuclear calcium signaling specifically require BK channel expression.

- Auxiliary subunit modulation: Manipulating expression of β-subunits, particularly the neuronal β4 subunit, reveals how subunit composition influences this compound sensitivity. While β4 subunits confer resistance to iberiotoxin, they do not significantly alter this compound potency, supporting distinct mechanisms of action for these inhibitors.

- Splice variant analysis: Alternative splicing of the KCNMA1 gene generates numerous BK channel variants with differing functional and pharmacological properties. The STREX (stress-regulated exon) insert, for example, modifies channel regulation by protein kinase C and may influence this compound sensitivity in certain cellular contexts.

Research Applications and Signaling Pathways

Neuronal Signaling and Synaptic Transmission

In neuronal circuits, BK channels and their modulation by this compound have revealed complex regulatory mechanisms that vary by subcellular localization:

- Somatic versus terminal function: In hippocampal CA3 pyramidal neurons, somatic BK channels contribute substantially to action potential repolarization, while at presynaptic terminals, they play a more limited role under basal conditions, engaging primarily during prolonged depolarization or when action potentials are broadened by potassium channel blockers like 4-aminopyridine.

- Frequency-dependent regulation: The contribution of BK channels to synaptic transmission can be activity-dependent, with greater involvement observed during high-frequency stimulation when calcium accumulates in terminals. This frequency dependence positions BK channels as potential negative feedback regulators that prevent excessive transmitter release during intense neuronal activity.

- Presynaptic mechanism: At hippocampal Schaffer collateral terminals, calcium influx during action potentials activates BK channels, accelerating repolarization and thereby curtailing calcium channel opening. This reduces calcium influx and vesicular release, creating an automatic brake on excitation-secretion coupling.

The following diagram illustrates the presynaptic mechanism of BK channel function:

This compound blocks presynaptic BK channels, enhancing transmitter release

Nuclear Signaling and Gene Regulation

The discovery of functional BK channels on the nuclear envelope has revealed a novel pathway linking neuronal activity to gene expression:

- Nuclear calcium regulation: Nuclear BK channels regulate the transmembrane potential of the nuclear envelope (ΔΨn), influencing calcium release from perinuclear stores through inositol trisphosphate receptors (IP3R) and ryanodine receptors (RyR). This compound inhibition of nuclear BK channels depolarizes the nuclear envelope, triggering calcium release into the nucleoplasm.

- CREB activation: The resulting nucleoplasmic calcium elevation activates calcium-sensitive transcription factors, including cAMP response element binding protein (CREB), which phosphorylates and regulates expression of activity-dependent genes.

- Structural plasticity: Through this signaling cascade, nuclear BK channels and their modulation by this compound influence dendritic arborization and other forms of structural plasticity, positioning them as key mediators of excitation-transcription coupling.

This nuclear signaling pathway illustrates the expanding understanding of BK channel functions beyond traditional roles in membrane excitability, revealing their involvement in long-term adaptive responses to neuronal activity.

Disease Modeling and Therapeutic Development

This compound serves as a critical tool in modeling BK-related channelopathies and evaluating potential therapeutic strategies:

- Hypertension research: In vascular smooth muscle studies, this compound-induced BK inhibition increases contractility and vascular tone, modeling aspects of hypertension pathophysiology. Conversely, BK channel openers demonstrate vasodilatory effects, suggesting potential antihypertensive applications.

- Epilepsy and neurological disorders: BK channel dysfunction is implicated in certain forms of epilepsy and paroxysmal movement disorders. This compound application in brain slice preparations can induce hyperexcitability and help elucidate the role of specific BK channel subtypes in controlling network synchronization.

- Airway disease models: In respiratory epithelia, this compound inhibition of BK channels reduces airway surface liquid volume and impairs mucociliary clearance, modeling aspects of cystic fibrosis and chronic obstructive pulmonary disease. These models help evaluate potential therapies aimed at restoring airway hydration.

Conclusion and Future Directions

This compound remains an indispensable pharmacological tool for probing BK channel structure, function, and physiological contributions across diverse biological systems. Its high potency, relative selectivity, and membrane permeability enable investigations spanning molecular interactions to integrated physiological responses. The continuing elucidation of BK channel roles in specialized subcellular compartments, particularly presynaptic terminals and nuclear envelopes, highlights the expanding understanding of how these channels regulate everything from millisecond-scale electrical events to long-term adaptive responses.

Future research directions will likely focus on developing more selective pharmacological agents that distinguish between BK channels in different subcellular locations or with specific subunit compositions. The structural insights from recent cryo-EM studies of BK channels should facilitate rational drug design of next-generation modulators with tailored properties. Additionally, the emerging roles of BK channels in non-excitable cells and intracellular membranes represent fertile ground for discovery, potentially revealing novel therapeutic targets for conditions ranging from cancer to metabolic disorders.

As these advances continue, this compound will maintain its position as a benchmark compound for BK channel research—both as a tool for fundamental biological discovery and as a reference molecule for developing new therapeutics targeting this versatile and physiologically crucial ion channel family.

References and Key Resources

Table 4: Key Experimental Protocols for BK Channel Research with this compound

| Methodology | Key Technical Considerations | This compound Application | Expected Outcomes |

|---|---|---|---|

| Excised Patch Clamp | Control both voltage and intracellular Ca²⁺; rapid solution exchange | 1 nM - 1 µM in intracellular solution; slow washout | Decreased open probability; reduced steady-state currents |

| Whole-Cell Recording | Preserve intracellular environment; monitor cellular excitability | 0.1-10 µM in extracellular solution; assess effects on action potentials | Prolonged action potential duration; increased excitability |

| Brain Slice Electrophysiology | Maintain synaptic connectivity; preserve cellular architecture | 1-10 µM in perfusion solution; assess synaptic transmission | Altered paired-pulse ratio; modified short-term plasticity |

| Calcium Imaging | Target indicators to specific compartments; control basal Ca²⁺ | 1-10 µM; nuclear vs. cytosolic Ca²⁺ effects | Elevated nucleoplasmic Ca²⁺; specific nuclear envelope effects |

| Immunoelectron Microscopy | Preserve antigenicity; optimize membrane ultrastructure | Not applicable (morphological technique) | Subcellular localization; proximity to release sites or nuclear pores |

References

- 1. This compound inhibition of the alpha-subunit of the high- ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibition of the Alpha-subunit of the High- ... [sciencedirect.com]

- 3. Nuclear BK Channels Regulate Gene Expression via the ... [pmc.ncbi.nlm.nih.gov]

- 4. Presynaptic Ca2+-Activated K+ Channels in Glutamatergic ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action on BK Channels

Paxilline inhibits BK channels via an allosteric closed-channel block mechanism [1] [2]. Its binding stabilizes the channel's closed state, effectively reducing the channel's open probability (Po) [1] [2].

- State-Dependent Affinity: this compound has an over 500-fold greater affinity for the closed conformation of the BK channel compared to the open conformation [1] [2]. Inhibition is fully reversible by conditions that increase the channel's open probability, even with this compound still present [1].

- No Pore Occlusion: this compound does not physically block the ion permeation pathway. It binds to a superficial site near the entrance to the central cavity, allosterically favoring closed states without hindering access of smaller molecules to the cavity [1] [2].

- No Voltage Sensor Effect: Gating current measurements show this compound does not affect the channel's voltage sensors [1].

The following diagram illustrates this state-dependent inhibitory mechanism:

This compound preferentially binds to and stabilizes the closed state of the BK channel, allosterically preventing its opening.

Biosynthesis Pathway

This compound is biosynthesized in Penicillium paxilli from two primary precursors via a dedicated gene cluster [3] [4]:

- Geranylgeranyl pyrophosphate (GGPP) from the terpenoid pathway [3]

- Indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway [3]

The pathway involves epoxidation and cyclization to form paspaline, followed by oxidation and demethylation steps to yield this compound [3] [4]. The C-13 OH group is crucial for its potent biological activity, as its removal significantly reduces channel-blocking potency [4].

The biosynthetic pathway of this compound from primary precursors, highlighting key enzymatic steps.

Experimental Research and Protocols

Electrophysiology for BK Channel Inhibition

This protocol is used to characterize this compound's mechanism on BK channels [1].

- Channel Expression: BK channels are typically expressed in Xenopus laevis oocytes.

- Electrophysiology: Recordings are made from excised inside-out patches in voltage-clamp mode.

- Solutions: The pipette (extracellular) solution contains 140 mM K-methanesulfonate, 20 mM KOH, 10 mM HEPES, and 2 mM MgCl₂, pH 7.0. The cytoplasmic (bath) solution is similar, with Ca²⁺ concentration buffered to define levels (e.g., 0 Ca²⁺ with 5 mM EGTA, 10 µM Ca²⁺ with 5 mM HEDTA) to modulate channel open probability [1].

- Data Analysis: Steady-state inhibition is determined at multiple this compound concentrations under different equilibration conditions (varying voltage and Ca²⁺) to calculate IC₅₀ values, which shift based on channel open probability (Po) [1].

Sensitizing Glioma Cells to TRAIL-Induced Apoptosis

This cell biology protocol demonstrates this compound's potential anti-cancer application [5].

- Cell Culture: Use human glioma cell lines (e.g., U251MG, U87MG).

- Treatment:

- This compound: 30 µM for 24 hours (subtoxic dose alone).

- TRAIL: 100 ng/mL for 24 hours.

- Co-treatment: this compound and TRAIL together for 24 hours.

- Viability Assay: Assess cell death using calcein-AM (labels live cells) and EthD-1 (labels dead cells).

- Apoptosis Analysis:

- Western Blotting: Detect cleavage of caspase-8, caspase-3, Bid, and PARP.

- Caspase Activity: Use fluorometric substrates (e.g., DEVD-AFC for caspase-3).

- Flow Cytometry: Measure hypodiploid sub-G1 population.

- Mechanistic Investigation:

- siRNA Knockdown: Target DR5, c-FLIP, or survivin to confirm their roles.

- Western Blotting: Monitor this compound-induced changes in DR5, c-FLIPS, c-FLIPL, and survivin protein levels.

Key findings from this research are summarized below:

| Research Aspect | Key Findings |

|---|---|

| Cell Viability | Co-treatment synergistically induced cell death in TRAIL-resistant glioma cells; no significant effect from either agent alone [5]. |

| Apoptosis Markers | Co-treatment caused complete processing of caspase-3 and -8, and cleavage of Bid and PARP [5]. |

| DR5 Receptor | This compound upregulated DR5 protein levels via a CHOP/GADD153-mediated process [5]. |

| c-FLIP Protein | This compound downregulated both short (c-FLIPS) and long (c-FLIPL) isoforms [5]. |

| Survivin | This compound reduced survivin protein levels via proteasome-mediated degradation [5]. |

| Specificity | Effects on DR5, c-FLIP, and survivin were observed in glioma cells but not in normal astrocytes [5]. |

Research and Potential Applications

- Tool Compound in Neuroscience: this compound is widely used to probe BK channel function in systems like C. elegans and mice. It can induce autism-like behaviors in mice and has shown anticonvulsant effects in some models, highlighting its complex neurological impact [3].

- Anti-Cancer Therapy Research: Its ability to sensitize resistant glioma cells to TRAIL-induced apoptosis positions this compound as a potential candidate for combination cancer therapy [5].

- Studying Nuclear Signaling: Research shows that this compound, by blocking nuclear BK (nBK) channels, can modulate nuclear Ca²⁺ levels, thereby affecting transcription factors like CREB and gene expression, playing a role in cellular homeostasis [4].

References

- 1. This compound inhibits BK channels by an almost exclusively closed ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits BK channels by an almost exclusively closed ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound enhances TRAIL-mediated apoptosis of glioma ... [pmc.ncbi.nlm.nih.gov]

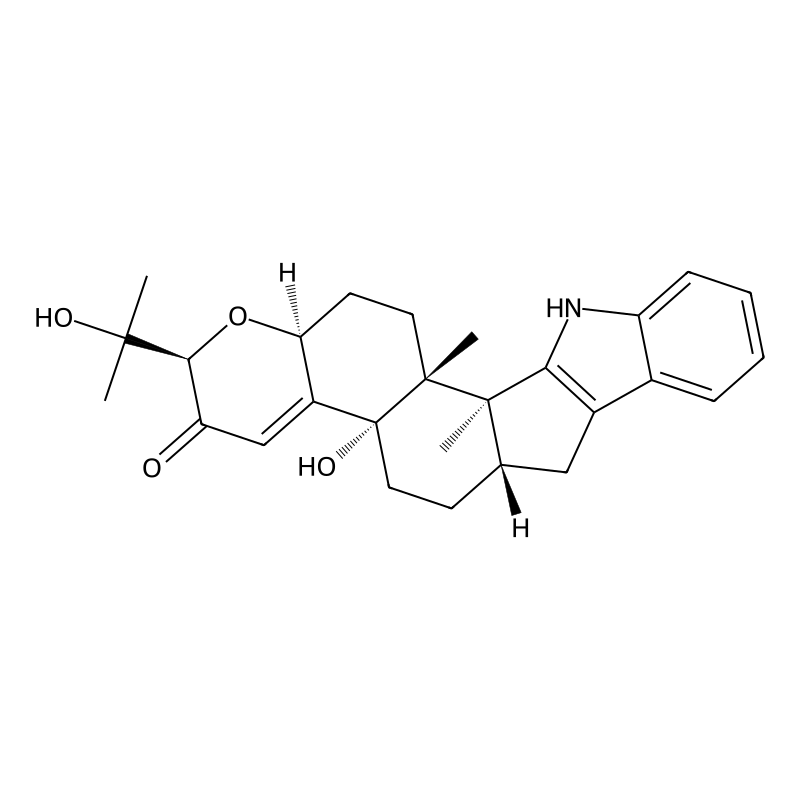

Chemical Structure and Properties of Paxilline

The table below summarizes the key identifying information for paxilline, which is foundational for its NMR characterization [1] [2] [3].

| Property | Description |

|---|---|

| IUPAC Name | (2R,4bS,6aS,12bS,12cR,14aS)-4b-Hydroxy-2-(2-hydroxypropan-2-yl)-12b,12c-dimethyl-5,6,6a,7,12,12b,12c,13,14,14a-decahydro-2H-[1]benzopyrano[5',6':6,7]indeno[1,2-b]indol-3(4bH)-one [1] |

| Molecular Formula | C27H33NO4 [1] [2] [3] |

| Molecular Weight | 435.56 g/mol [1] [2] [3] |

| CAS Registry Number | 57186-25-1 [2] [3] |

| SMILES | [H][C@@]4(C@3[C@]5(C)C@@CC5)=CC(C@@H(C)C)O6)=O)(O)CC4)CC2=C3NC1=CC=CC=C12 [3] |

How to Proceed with NMR Characterization

For in-depth technical work, consider these practical paths to obtain the necessary NMR data:

- Consult Specialized Databases: Technical NMR data for characterization is often housed in commercial spectral databases. You may find full proton/carbon NMR spectra and assignments through services like ACD/Labs Spectra Databases, Spectral Base (Wiley), or Sigma-Aldrich's NMR spectrum.

- Use Available Structural Data: The confirmed structure and stereochemistry can be used with computational NMR prediction software to generate a theoretical spectrum, which can serve as a starting model for your experimental work [1].

- Reference Related Compounds: While this compound data is unavailable, literature on structurally similar indole diterpenes can be highly informative. For example, the structure elucidation of penerpene A demonstrates the application of 1D/2D NMR techniques which are directly applicable to this compound [4].

Workflow for Structure Elucidation of Complex Indole-Diterpenes

The following diagram outlines the general workflow for determining the structure of complex molecules like this compound, based on the methodology used for related compounds [4].

Process for determining the structure of complex natural products using spectroscopic data [4].

References

Comprehensive Research Guide: Paxilline as a BK Channel Blocker - Applications, Protocols, and Mechanisms

Introduction and Basic Properties of Paxilline

This compound is a potent, selective, and reversible blocker of large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels. This indole alkaloid mycotoxin is naturally produced by the fungus Penicillium paxilli and belongs to a family of tremorgenic compounds that also includes penitrem A and verruculogen. This compound has become an essential pharmacological tool in ion channel research due to its high specificity and nanomolar potency against BK channels, making it invaluable for studying the physiological and pathological roles of these channels in various biological systems.

The molecular mechanism of this compound action involves a state-dependent inhibition that preferentially stabilizes BK channels in closed conformations. Research indicates that this compound binds more tightly to closed states of the BK channel, with an affinity for the closed conformation being >500-fold greater than for the open conformation [1] [2]. This allosteric mechanism effectively reduces the closed-open equilibrium constant, favoring occupancy of closed states without directly occluding the ion permeation pathway or significantly affecting voltage sensor movement [1]. This unique mechanism distinguishes this compound from pore-blocking toxins such as iberiotoxin and charybdotoxin, which physically occlude the channel pore.

Quantitative Pharmacological Data

BK Channel Inhibition Values

Table 1: this compound Inhibition Parameters for BK Channels Under Various Conditions

| Experimental Condition | IC₅₀ Value | Hill Coefficient | Reference |

|---|---|---|---|

| Standard (10 µM Ca²⁺) | 1.9 nM | ~1 | [3] |

| Low open probability (Po ≈ 0.02) | ~10 nM | N/A | [1] [2] |

| High open probability (Po ≈ maximal) | ~10 µM | N/A | [1] [2] |

| Low intracellular calcium | ~1 nM | N/A | [3] |

| High intracellular calcium | ~3 nM | N/A | [3] |

| Recombinant α-subunit (slo) | 1.9 nM | 1 | [3] |

| 13-desoxythis compound (analog) | 730 nM | N/A | [4] |

Selectivity Profile and Additional Targets

Table 2: this compound Potency Against BK Channels and Other Targets

| Target | Potency | Experimental System | Reference |

|---|---|---|---|

| BK channels (KCa1.1) | IC₅₀ = 10-100 nM | Smooth muscle, neuronal preparations | [5] [6] |

| SERCA pump | IC₅₀ = 5-50 µM | Various SERCA isoforms | [7] |

| Inositol 1,4,5-triphosphate (InsP₃) receptor | Inhibitor | Cerebellar preparations | [5] |

| Influenza A virus | IC₅₀ = 17.7 µM | Antiviral activity in MDCK cells | [7] |

The concentration-dependent effects of this compound on BK channels follow a characteristic pattern with an inverse relationship between inhibition potency and channel open probability. The IC₅₀ values shift dramatically from approximately 10 nM when channels are predominantly closed to nearly 10 µM as maximal open probability is approached [1] [2]. This dependence on channel state must be carefully considered when designing experiments and interpreting results. The inhibition kinetics show a rate of inhibition of closed channels of 2 × 10⁶ M⁻¹s⁻¹ at this compound concentrations up to 2 µM [1].

Detailed Experimental Protocols

In Vitro Electrophysiology Protocols

3.1.1 Whole-Cell Patch Clamp Recording for BK Currents

Solutions and Reagents:

- External solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

- Internal pipette solution (mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 1.87 CaCl₂ (to give ~1 µM free Ca²⁺), 4 MgATP (pH 7.2 with KOH)

- This compound stock solution: Prepare at 10 mM in DMSO; store at -20°C protected from light

- Working concentrations: Typically 10 nM to 10 µM, diluted in external solution immediately before use

Protocol Steps:

- Prepare cultured cells or acute tissue slices according to standard methods

- Establish whole-cell patch clamp configuration with appropriate access resistance (<10 MΩ)

- Record baseline BK currents using voltage step protocols (e.g., from -80 mV to +80 mV in 20 mV increments)

- Perfuse with this compound-containing external solution for 5-10 minutes to ensure complete equilibration

- Record post-drug currents using identical voltage protocols

- Wash with drug-free solution for 15-20 minutes to assess reversibility (note: this compound washout can be slow)

Key Technical Considerations:

- Maintain calcium concentrations appropriate for the experimental goals

- Include vehicle controls (DMSO at equivalent concentrations) to account for solvent effects

- The rate and extent of this compound block are highly dependent on holding potential and calcium concentration

- For studies of presynaptic BK function, paired-pulse ratio analysis can be informative [8]

3.1.2 Inside-Out Excised Patch Recording

Protocol Steps:

- Excise inside-out patches from cells expressing BK channels

- Position patch in front of perfusion system for rapid solution exchange

- Apply this compound directly to the intracellular face of the membrane

- Use appropriate intracellular calcium concentrations (e.g., 0 Ca²⁺ with EGTA, 10 µM Ca²⁺ with HEDTA buffer, or 100-300 µM Ca²⁺ without specific buffer)

- Monitor development of inhibition over time (typically 30 seconds to several minutes)

Applications: This configuration is ideal for studying the calcium-dependence of this compound inhibition and its state-dependent effects [1].

In Vivo Animal Studies

3.2.1 Animal Dosing and Administration

This compound Formulation for In Vivo Use:

- For intraperitoneal injection: Prepare in vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [7]

- For intratracheal administration: As demonstrated in LPS-induced pneumonia models at 1.33 mg/kg [9]

- Storage: Stock solutions can be stored at -20°C for up to one year; working solutions should be prepared fresh

Dosing Protocols:

- For thalidomide-induced cognitive dysfunction models: 3 μg/kg i.p. single dose [8]

- For LPS-induced pneumonia studies: 1.33 mg/kg intratracheal at 0 and 24 hours post-LPS [9]

- Effective concentrations vary significantly by application and route of administration

3.2.2 Behavioral Assessment Protocols

Passive Avoidance Test:

- Train animals in a two-compartment apparatus with foot shock

- Test memory retention 24 hours after training by measuring step-through latency

- Administer this compound 3 hours before behavioral testing [8]

- Compare treatment groups to appropriate controls

Elevated Plus Maze Test:

- Place animals in the center of a plus-shaped maze with two open and two closed arms

- Record time spent in open arms versus closed arms over a 5-minute session

- Calculate the percentage of open arm entries and time spent in open arms

Signaling Pathways and Mechanisms

The following diagram illustrates the molecular mechanism of this compound action on BK channels and its downstream physiological effects:

Figure 1: Molecular mechanism of this compound action on BK channels and downstream physiological effects. This compound preferentially binds to and stabilizes closed states of BK channels, reducing channel opening and consequent membrane hyperpolarization. This leads to increased calcium influx and neurotransmitter release, ultimately improving cognitive function in impairment models and reducing inflammatory responses in pneumonia models.

Pathway Analysis

The primary molecular action of this compound involves binding to a superficial position near the entrance to the central cavity of BK channels, favoring occupancy of closed states without hindering access of smaller molecules to this cavity [1]. This binding site differs from those of peptidergic toxins like iberiotoxin and charybdotoxin, which occlude the external pore entrance.

At the cellular level, this compound-mediated BK channel inhibition modulates membrane potential and calcium signaling. In neuronal presynaptic terminals, this inhibition counteracts thalidomide-induced BK hyperfunction, increasing the probability of glutamate release and restoring synaptic function [8]. This occurs through decreased paired-pulse ratio of excitatory postsynaptic currents, indicating enhanced release probability.

In inflammatory models, BK channel inhibition with this compound prevents the protective effects of BK activators in LPS-induced pneumonia, demonstrating the specific involvement of BK channels in inflammatory signaling pathways [9]. The diagram below illustrates the experimental workflow for studying this compound effects in disease models:

Figure 2: Experimental workflow for studying this compound effects in disease models. Established models (thalidomide-induced cognitive dysfunction or LPS-induced pneumonia) alter BK channel expression and activity, leading to functional changes and behavioral/pathological effects. This compound treatment serves both as an investigative tool to confirm BK channel involvement and as a potential therapeutic approach.

Research Applications and Technical Considerations

Key Research Applications

Synaptic Transmission Studies: this compound is used to investigate BK channel roles in neurotransmitter release, particularly in hippocampal and cortical circuits where it modulates short-term plasticity and spike timing [8].

Disease Modeling: Research demonstrates this compound's efficacy in reversing thalidomide-induced cognitive impairments and counteracting BK channel hyperfunction in fragile X syndrome models [8].

Inflammatory Pathway Analysis: this compound serves as a control compound in studies of BK channel activation in inflammatory conditions such as LPS-induced pneumonia [9].

SERCA Regulation: At higher concentrations (IC₅₀ = 5-50 µM), this compound inhibits sarco/endoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA), providing a tool for studying calcium handling in intracellular stores [7].

Technical Considerations and Limitations

Critical Experimental Parameters:

- State Dependence: this compound inhibition is inversely dependent on BK channel open probability (Po) [1] [2]

- Calcium Sensitivity: Inhibition is reduced at high intracellular calcium concentrations [3]

- Voltage Dependence: Block is more effective at negative holding potentials where Po is low

- Kinetics: Inhibition develops slowly (seconds to minutes) and washout can be incomplete

Controls and Validation:

- Always include vehicle controls (DMSO at equivalent concentrations)

- Validate BK-specific effects with complementary approaches (genetic knockdown, alternative blockers)

- Consider concentration ranges carefully to avoid off-target effects on SERCA at higher concentrations

Limitations:

- This compound is not absolutely selective for BK channels at higher concentrations

- The tremorgenic properties may complicate behavioral interpretations in vivo

- Batch-to-batch variability in natural product preparations should be considered

Conclusion

This compound remains a fundamental pharmacological tool for BK channel research, offering high potency and a well-characterized allosteric inhibition mechanism. Its state-dependent action provides unique insights into BK channel gating mechanisms, while its effectiveness in both in vitro and in vivo systems makes it invaluable for physiological and pathophysiological studies. The continuing elucidation of this compound's molecular mechanism and its applications in disease models ensures its ongoing relevance in ion channel research and drug discovery efforts targeting BK channel-related disorders.

References

- 1. This compound inhibits BK channels by an almost exclusively closed ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits BK channels by an almost exclusively closed ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibition of the Alpha-subunit of the High- ... [sciencedirect.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound [enzo.com]

- 6. This compound | Purity >98% (HPLC) | CAS 57186-25-1 [alomone.com]

- 7. This compound | BK Channel Blocker [medchemexpress.com]

- 8. BK channel blocker this compound attenuates thalidomide ... [nature.com]

- 9. Pharmacological activation of BK channels protects against ... [nature.com]

Comprehensive Application Notes and Protocols: Paxilline in BK Channel Electrophysiology Studies

Introduction to Paxilline and BK Channel Electrophysiology

This compound is a potent, selective tremorgenic fungal alkaloid that inhibits large-conductance calcium- and voltage-activated potassium (BK) channels through a unique allosteric mechanism. This compound has become an essential pharmacological tool in electrophysiology research for investigating BK channel function in various physiological systems, including neurons, cardiac cells, and skeletal muscle. As a lipophilic molecule, this compound readily crosses biological membranes, enabling it to access both plasma membrane and intracellular BK channels, making it particularly valuable for studying subcellular channel localization and function. Understanding this compound's precise mechanism and proper application in patch-clamp experiments is crucial for researchers investigating BK channel contributions to cellular excitability, calcium signaling, and gene regulation.

The significance of this compound in BK channel research stems from its nanomolar affinity and state-dependent binding characteristics. Unlike pore-blocking toxins such as iberiotoxin, this compound functions as an allosteric modulator that binds more tightly to closed conformations of BK channels, effectively stabilizing them in closed states and reducing the channel open probability. This unique mechanism of action, combined with its membrane permeability, has established this compound as an indispensable tool for dissecting BK channel contributions to diverse physiological processes and pathophysiological conditions.

This compound Properties and Mechanism of Action

Biochemical Properties and Pharmacological Profile

This compound exhibits distinct biochemical characteristics that influence its experimental application. As a lipophilic indole diterpene alkaloid, it demonstrates excellent membrane permeability, allowing access to intracellular BK channels located on organellar membranes, including nuclear and mitochondrial membranes. The C-13 OH group of this compound has been identified as crucial for its biological activity, with removal of this group (as in 13-desoxythis compound) resulting in significantly reduced potency (Ki = 730 nM compared to 30 nM for this compound). This structural requirement highlights the specific molecular interactions necessary for this compound's high-affinity binding to BK channels.

Molecular Mechanism of BK Channel Inhibition

This compound inhibits BK channels through a state-dependent mechanism that preferentially stabilizes closed channel conformations. Electrophysiological studies have demonstrated that this compound binds with >500-fold greater affinity to closed BK channels compared to open channels, effectively reducing the closed-open equilibrium constant [1]. This binding occurs at a superficial position near the entrance to the central cavity without directly occluding ion permeation, consistent with an allosteric rather than pore-blocking mechanism. The hinge glycine position (G311) in the S6 helix lining the BK channel inner cavity appears critical for this compound inhibition, as mutation at this site abolishes channel sensitivity to the compound.

Table 1: this compound Properties and Experimental Applications

| Property | Specification | Experimental Significance |

|---|---|---|

| Molecular Mechanism | Allosteric closed-state stabilizer | Preferentially inhibits closed channels; inhibition relieved by high Po conditions |

| Inhibition IC50 | ~10 nM (low Po) to ~10 µM (high Po) | Concentration-dependent effects based on channel activation state |

| Membrane Permeability | High (lipophilic compound) | Accesses intracellular BK pools (nuclear, mitochondrial) |

| Specificity | Selective BK channel inhibitor | Limited off-target effects at appropriate concentrations |

| Solubility | DMSO stock solutions | Typical stock concentration: 1-10 mM in DMSO |

| Working Concentration | 1-10 µM for most applications | Effective across multiple preparation types |

Experimental Design Considerations

System Selection and Technical Approaches

Choosing appropriate experimental systems is crucial for successful this compound electrophysiology studies. BK channels function in diverse cellular compartments, and this compound's membrane permeability enables investigation of both plasma membrane and intracellular pools. For nuclear BK channel studies, isolated nuclei preparations from hippocampal neurons have proven valuable, demonstrating this compound-induced nucleoplasmic calcium elevation and subsequent CREB phosphorylation [2]. For plasma membrane studies, conventional whole-cell patch-clamp configurations in cells such as human cardiac fibroblasts, glioblastoma cells, or skeletal muscle preparations are appropriate. The recording configuration should align with experimental objectives: nucleated patches for isolation of plasma membrane currents, permeabilized patches for intracellular channel access, or traditional whole-cell for comprehensive characterization.

The choice of cellular model significantly impacts this compound responses due to differential expression of BK channel auxiliary subunits. For example, glioblastoma cells primarily express KCa1.1/β3 complexes, demonstrated through distinct pharmacological profiles including this compound sensitivity [3]. Similarly, tissue-specific splicing variants and auxiliary subunits (β1-4) can modify this compound potency and mechanism. Researchers should therefore characterize subunit expression in their experimental systems using molecular biological approaches alongside electrophysiological techniques to properly interpret this compound effects.

Control Conditions and Experimental Optimization

Implementing appropriate control conditions is essential for validating this compound-specific effects. Genetic knockout models (Kcnma1–/–) provide ideal controls, as demonstrated in hippocampal neuron studies where this compound-induced nuclear calcium elevation was completely absent in BK α subunit-deficient cells [2]. When genetic approaches are unavailable, pharmacological controls including iberiotoxin (membrane-impermeant BK blocker) help distinguish plasma membrane from intracellular BK channel contributions. Additionally, calcium buffering conditions significantly impact this compound potency due to its state-dependent mechanism, with higher IC50 values observed under high calcium conditions that increase channel open probability.

Table 2: this compound Concentrations and Applications Across Experimental Systems

| Experimental System | This compound Concentration | Application Method | Primary Outcome |

|---|---|---|---|

| Hippocampal Neurons (nBK) | 1-10 µM | Bath application, 5-10 min | Nuclear Ca²⁺ elevation, CREB phosphorylation |

| Human Cardiac Fibroblasts | 1-10 µM | Bath application, 5 min | Inhibition of whole-cell BK currents |

| Glioblastoma Cells | 1 µM | Bath application, 5 min | ~87% inhibition of whole-cell KCa1.1 currents |

| Skeletal Muscle (Myotonia Model) | 1-10 µM | Bath application, 15-30 min | Reduced myotonic stiffness, shortened relaxation |

| Mitochondrial BK Channels | 1-10 µM | Bath application, 5 min | Channel silencing in mitoplast patches |

Detailed Patch-Clamp Protocols

Protocol for Nuclear BK Channel Studies in Isolated Nuclei

The isolation of nuclei represents a specialized technique for investigating nuclear BK (nBK) channel function. Begin by preparing cultured hippocampal neurons from wild-type and Kcnma1–/– mice (postnatal days 7-14) as controls. Harvest cells gently using mechanical dissociation in ice-cold hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, protease inhibitors) to preserve nuclear membrane integrity. Centrifuge the homogenate at 800 × g for 5 min at 4°C through a sucrose cushion (1.8 M sucrose, 10 mM HEPES, 1.5 mM MgCl2) to obtain purified nuclei. Confirm isolation quality and nuclear integrity via microscopy and immunoblotting for nuclear markers (lamin B) with absence of cytoplasmic markers (GAPDH).

For electrophysiological recording, resuspend nuclei in intracellular-like solution (140 mM KCl, 10 mM HEPES, 2 mM EGTA, 1.652 mM CaCl2 for pCa 6.0, pH 7.3). Use patch pipettes with 4-6 MΩ resistance when filled with similar solution. Establish nuclear patch-clamp recordings in either perforated or conventional whole-nucleus configuration. Apply voltage ramp protocols (-80 to +80 mV over 500 ms) from a holding potential of 0 mV to characterize nBK currents. Apply this compound (1-10 µM) via bath perfusion for 5-10 minutes while monitoring current changes. Include control experiments with vehicle (DMSO) alone and using nuclei from Kcnma1–/– mice to confirm specificity.

Standard Whole-Cell Protocol for Plasma Membrane BK Currents

For conventional whole-cell recording of plasma membrane BK currents, prepare cells (cardiac fibroblasts, glioblastoma cells, or neurons) on appropriate substrates. For human cardiac fibroblasts, use culture passages 4-7 in DMEM with 10% FBS, plating cells on glass coverslips 24-48 hours before recording [4]. Implement external recording solution containing (in mM): 142 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 5 glucose, 5 HEPES (pH 7.35 with NaOH). Include 4-aminopyridine (1 mM) to block delayed rectifier K+ channels. Prepare internal pipette solution containing (in mM): 145 KCl, 1.652 CaCl2 (pCa 6.0), 1.013 MgCl2, 10 HEPES, 2 EGTA, 2 K-ATP (pH 7.3 with KOH).

Establish whole-cell configuration with 2-3 MΩ borosilicate pipettes. Maintain holding potential at -80 mV and apply depolarizing steps from -80 mV to +50 mV in 10-mV increments (400 ms duration) to activate BK currents. After obtaining stable baseline recordings (5-10 min), apply this compound (1-10 µM) via bath perfusion system. Monitor current changes for 10-15 minutes to achieve maximal inhibition. Include parallel experiments with iberiotoxin (100 nM), a membrane-impermeant BK blocker, to distinguish plasma membrane from intracellular BK contributions. For state-dependence assessment, repeat experiments with varying intracellular calcium concentrations (pCa 6.0-7.0) to modulate channel open probability and observe corresponding changes in this compound potency.

Data Analysis and Interpretation

Quantitative Analysis of this compound Effects

The analysis approach for this compound experiments depends on recording configuration and experimental objectives. For whole-cell recordings, calculate current density (pA/pF) by normalizing current amplitude to cell membrane capacitance. Determine the remaining current fraction (RCF) using the formula RCF = I/I₀, where I₀ and I represent peak currents in absence and presence of this compound, respectively [3]. In glioblastoma studies, 1 µM this compound typically inhibits ~87% of KCa1.1 currents (RCF = 0.13). For single-channel recordings from isolated nuclei, analyze channel open probability (Po), mean open time, and conductance (~220 pS for nBK channels) before and after this compound application.

The state-dependent nature of this compound inhibition necessitates careful interpretation of dose-response relationships. Construct concentration-response curves under varying calcium conditions (channel open probabilities). Expect significant rightward shifts in IC50 with increasing channel Po, from approximately 10 nM when channels are largely closed to near 10 µM as maximal Po is approached [1]. Analyze current-voltage relationships to determine if this compound exhibits voltage-dependent effects, which are typically minimal compared to its calcium dependence.

Table 3: Expected this compound Effects Across Experimental Systems

| Parameter | Control Conditions | +this compound (1-10 µM) | Interpretation |

|---|---|---|---|

| Whole-cell BK Current Density | ~50 pA/pF at +50 mV (cardiac fibroblasts) | ~50% reduction | BK channel inhibition |

| Nuclear Ca²⁺ Concentration | Baseline levels (hippocampal neurons) | Significant elevation | nBK inhibition, Ca²⁺ release |

| Single nBK Channel Po | Variable (Ca²⁺-dependent) | Drastically reduced | Closed state stabilization |